molecular formula C18H22N2O3 B1385047 N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide CAS No. 1020055-43-9

N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide

Cat. No.: B1385047
CAS No.: 1020055-43-9
M. Wt: 314.4 g/mol
InChI Key: RGROSZFUANANKL-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, and a butoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 2-butoxybenzoic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amino group of 5-amino-2-methoxyaniline and the carboxyl group of 2-butoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group in N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating biological pathways.

Medicine: this compound has potential applications in medicinal chemistry. It can be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, influencing their activity. The butoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

  • N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
  • N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide
  • N-(5-Amino-2-methoxyphenyl)acetamide

Comparison:

  • N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide and N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide have similar core structures but differ in the substituents attached to the benzamide core. These differences can influence their chemical reactivity and biological activity.
  • N-(5-Amino-2-methoxyphenyl)acetamide lacks the butoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness: N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide is unique due to the presence of the butoxy group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-4-11-23-16-8-6-5-7-14(16)18(21)20-15-12-13(19)9-10-17(15)22-2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGROSZFUANANKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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